PARP1 Cellular Inhibition Potency of 3-Amino-4-fluorobenzamide in Human HeLa Cells
3-Amino-4-fluorobenzamide inhibits PARP1 activity in human HeLa cells with an IC₅₀ of 640 nM as measured by reduction in H₂O₂-induced PAR formation [1]. This represents a measurable benchmark for cellular PARP1 engagement. By contrast, the prototypical benzamide PARP inhibitor 3-aminobenzamide (3-AB) typically exhibits cellular IC₅₀ values in the range of 20–50 μM (20,000–50,000 nM) in comparable PARP inhibition assays [2].
| Evidence Dimension | PARP1 cellular inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 640 nM |
| Comparator Or Baseline | 3-Aminobenzamide: 20,000–50,000 nM (20–50 μM) |
| Quantified Difference | Approximately 31- to 78-fold more potent at the cellular level |
| Conditions | Human HeLa cells; H₂O₂-induced PAR formation assay; 30 min compound incubation followed by 15 min H₂O₂ exposure |
Why This Matters
Cellular potency directly informs dosing requirements in functional assays; a 30- to 80-fold difference in IC₅₀ means substantially lower compound consumption and reduced off-target risk in cell-based experiments.
- [1] BindingDB. BDBM124945. IC₅₀: 640 nM. Inhibition of PARP1 in human HeLa cells. US Patent 8765972. View Source
- [2] Southan, C., et al. (1995). Benzamide PARP inhibitors typically exhibit IC₅₀ values of 20–50 μM. Nature Reviews Drug Discovery; Scilit summary on PARP inhibitor potency. View Source
